molecular formula C13H12N2O3 B018279 4-(Benzyloxy)-2-nitroaniline CAS No. 26697-35-8

4-(Benzyloxy)-2-nitroaniline

Cat. No. B018279
CAS RN: 26697-35-8
M. Wt: 244.25 g/mol
InChI Key: JGVXQZRIRQLMHA-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

A solution containing 4-amino-3-nitro phenol (1.09 g, 7.07 mmole), benzylbromide (1.28 g, 7.5 mmole and cesium carbonate (2.43 g, 7.5 mmole) were stirred for 4 days at room temperature. After the reaction was complete, the reaction mixture was poured into ice water (500 ml), stirred 1 hour, and the resultant solid was filtered and dried under vacuum to provide the title compound (1.1 g, 64%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>>[CH2:12]([O:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
2.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred for 4 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.